3,4-Dihydro-2H-pyran
Overview
Description
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of approximately 86°C. The structure consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a double bond adjacent to the oxygen atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols .
Mechanism of Action
Target of Action
3,4-Dihydro-2H-pyran (DHP) is primarily used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Mode of Action
DHP interacts with its targets by forming a tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles to form tetrahydropyran derivatives in the presence of trifluoroacetic acid .
Biochemical Pathways
DHP is involved in the polymerization reaction either alone or with unsaturated compounds . It is used in the synthesis of tetrahydropyranylated products from alcohols . It is also involved in the production of tetrahydropyran derivatives by reacting with pyrazoles . These processes can lead to the formation of more complex molecules with potential applications in the biological field .
Result of Action
The primary result of DHP’s action is the protection of reactive functional groups, which allows for more complex chemical reactions to take place without unwanted side reactions . This makes DHP a valuable tool in organic synthesis, enabling the creation of a wide range of chemical compounds .
Action Environment
The action of DHP is influenced by environmental factors such as the pH and the presence of Lewis acids . It is generally resistant to strong bases, but can undergo changes under low pH values or Lewis acid conditions . The specific reaction conditions, including temperature and solvent, can also have a significant impact on the efficacy and stability of DHP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of tetrahydrofurfuryl alcohol. This method is preferred due to its efficiency and the availability of the starting material .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydropyran derivatives.
Reduction: It can be reduced to form tetrahydropyran.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Tetrahydropyran derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyran has numerous applications in scientific research:
Chemistry: It is widely used as a protecting group for alcohols in organic synthesis.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Comparison with Similar Compounds
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen atom.
Tetrahydropyran: This fully saturated analog lacks the double bond present in 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective protecting group for alcohols. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQDWGNQVEFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | DIHYDRO-2H-PYRAN | |
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DSSTOX Substance ID |
DTXSID6041426 | |
Record name | 3,4-Dihydro-2H-pyran | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 2H-Pyran, 3,4-dihydro- | |
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Record name | 3,4-Dihydropyran | |
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Flash Point |
0 °F (NFPA, 2010) | |
Record name | DIHYDRO-2H-PYRAN | |
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CAS No. |
110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Record name | 3,4-Dihydropyran | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Record name | 2H-Pyran, 3,4-dihydro- | |
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Record name | 3,4-dihydro-2H-pyran | |
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Record name | 3,4-DIHYDRO-2H-PYRAN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dihydro-2H-pyran?
A1: this compound has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided papers, researchers frequently employ techniques like NMR and IR spectroscopy to characterize this compound and its derivatives. For example, [] used 1H NMR to analyze head-to-head and head-to-tail copolymers of this compound derivatives.
Q3: How can this compound be synthesized?
A3: One method involves the dehydration of tetrahydrofurfuryl alcohol using a modified gamma alumina catalyst. This process, described in [], boasts a high yield of 93.4%.
Q4: What is the significance of the Diels-Alder reaction in the context of this compound chemistry?
A4: The Diels-Alder reaction plays a pivotal role in synthesizing substituted pyranoses. [] demonstrates this by employing a hetero-Diels-Alder reaction between ethyl vinyl ether and a thiazolyl-substituted 1-oxabuta-1,3-diene, achieving a 91% yield of the desired this compound product.
Q5: Can you elaborate on the use of this compound in forming spiroacetals?
A5: Yes, [] illustrates the synthesis of (±)-talaromycin B utilizing the nucleophilic ring-opening of an epoxide with an organocuprate derived from 3-ethyl-6-lithio-3,4-dihydro-2H-pyran.
Q6: What are the common polymerization methods for this compound?
A6: this compound can be polymerized using cationic initiators like boron trifluoride/diethyl ether complex, anhydrous ferric chloride, and p-toluene sulfonic acid []. The specific polymerization conditions influence the polymer structure and properties.
Q7: What interesting structural features were observed in the polymerization of this compound-2-carboxyaldehyde?
A7: Polymerization of this compound-2-carboxyaldehyde, also known as acrolein dimer, can result in polymers with unique structural features. [] observed the formation of 6,8-dioxabicyclo[3,2,1]octane units, resulting from intraintermolecular reactions, in addition to the expected unsaturated ether and aldehyde group polymerizations.
Q8: Can you provide an example of this compound being used in a copolymerization reaction?
A8: [] details the synthesis of alternating head-to-head copolymers using 2-methoxy-6-methyl-3,4-dihydro-2H-pyran and other derivatives via ring-opening polymerization. These copolymers were compared to head-to-tail counterparts synthesized via free radical copolymerization, highlighting differences in NMR and IR spectra, as well as thermal properties.
Q9: What are some potential applications of poly(this compound) derivatives?
A9: Poly(this compound) derivatives exhibit potential antitumor activity. For instance, [] and [] explore the synthesis and biological evaluation of poly[(this compound)-alt-(maleic acid)] and its derivatives as antitumor agents, demonstrating cytotoxicities comparable or even superior to DIVEMA, a known antitumor copolymer.
Q10: How does the structure of poly(this compound) derivatives relate to their antitumor activity?
A10: The antitumor activity of poly(this compound) derivatives appears to be influenced by the substituents on the tetrahydropyran ring. [] observed that copolymers containing methoxy, acetoxy, or formyl groups exhibited higher cytotoxicities against tumor and normal cells in vitro.
Q11: Are there any natural products containing the this compound moiety?
A11: Yes, 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a constituent of hop oil, has been synthesized using 2-acetyl-3,4-dihydro-2H-pyran and 2-(carboxymethyl)-3,4-dihydro-2H-pyran as key intermediates [].
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